Albuterol Sulfate

Description

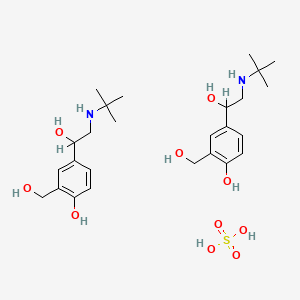

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPSSFBOAGDEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881180 | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-70-9 | |

| Record name | Albuterol sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBUTEROL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of salbutamol sulfate involves several steps. One common method starts with salicylic acid, which reacts with tert-butylamine acetyl halogenated reagent under the action of a chlorinating agent to generate an intermediate. This intermediate undergoes further reactions involving Lewis acids, acid reagents, and reducing agents to finally produce salbutamol. The salbutamol is then salified with sulfuric acid to obtain salbutamol sulfate .

Industrial Production Methods: Industrial production of salbutamol sulfate often employs a one-pot method using solvents like 1,4-dioxane, dimethylbenzene, toluene, and chloroform. The process involves oxidation, reaction with tert-butylamine, and reduction steps to produce high-purity salbutamol sulfate .

Chemical Reactions Analysis

Types of Reactions: Salbutamol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Selenium dioxide, manganese dioxide, and chromium trioxide are commonly used oxidizing agents.

Substitution: Chlorinating agents and Lewis acids are used in the substitution reactions.

Major Products: The major product formed from these reactions is salbutamol, which is then converted to salbutamol sulfate by reacting with sulfuric acid .

Scientific Research Applications

Respiratory Applications

Asthma Management

Albuterol sulfate is widely recognized for its effectiveness in treating asthma. It acts by relaxing bronchial smooth muscles, leading to bronchodilation. A study involving 50 children with mild-to-moderate asthma demonstrated that nebulized this compound significantly improved forced expiratory volume in one second (FEV1) compared to normal saline controls . In clinical settings, albuterol is often administered via inhalers or nebulizers, particularly for patients who struggle with inhalation techniques.

Chronic Obstructive Pulmonary Disease (COPD)

In patients with COPD, this compound is often combined with ipratropium bromide to enhance therapeutic efficacy. A multicenter trial indicated that this combination therapy resulted in greater improvements in pulmonary function than either drug alone . The combination allows for better symptomatic control and reduced frequency of exacerbations.

Cystic Fibrosis

this compound is also utilized in managing cystic fibrosis, where it helps alleviate bronchospasm associated with mucus obstruction. Nebulized albuterol has been shown to improve lung function and facilitate better clearance of airway secretions .

Dermatological Applications

Recent studies have investigated the use of this compound in dermatology, specifically for conditions like vitiligo. A clinical trial involving 20 patients undergoing epidermal cell suspension transplantation revealed that the application of this compound contributed to improved repigmentation outcomes compared to control sites . This novel application suggests potential benefits beyond traditional respiratory uses.

Case Studies and Clinical Trials

Case Study: Takotsubo Cardiomyopathy

A notable case involved a 78-year-old woman who developed Takotsubo cardiomyopathy after excessive use of an albuterol inhaler. This highlights the need for careful monitoring of patients using albuterol, particularly those with pre-existing cardiovascular conditions .

Premedication in Surgical Settings

In a randomized controlled trial assessing the effects of albuterol premedication on perioperative respiratory complications in children undergoing tonsillectomy, significant risk reduction was observed among those receiving albuterol compared to placebo . This finding emphasizes the importance of this compound in preoperative management.

Pharmacokinetics and Efficacy

This compound's pharmacokinetic profile supports its rapid onset and effectiveness. Studies show that improvements in FEV1 can be observed within minutes of administration, making it a critical agent for acute asthma attacks and other bronchospastic events .

Mechanism of Action

Salbutamol sulfate works by stimulating beta2-adrenergic receptors in the bronchial muscles. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm .

Comparison with Similar Compounds

Albuterol Base vs. Albuterol Sulfate

While this compound and albuterol base share the same active moiety, their formulations differ:

- Chemical Composition : this compound is a salt form stabilized with sulfate ions, improving solubility and delivery efficiency. Albuterol base lacks this modification .

- Delivery Methods : this compound is predominant in MDIs and nebulizers (e.g., ProAir HFA, Ventolin HFA), whereas albuterol base is less common due to formulation challenges .

- Clinical Equivalence : Studies show comparable efficacy between this compound MDIs and albuterol base MDIs in bronchodilation .

Table 1: Albuterol Formulations Comparison

| Feature | This compound HFA | Albuterol Base MDI |

|---|---|---|

| Active Ingredient | This compound | Albuterol base |

| Propellant | Hydrofluoroalkane (HFA) | HFA or chlorofluorocarbon |

| Generic Availability | Yes (e.g., ProAir) | Limited |

| Cost | Lower ($30–$60 per inhaler) | Higher ($50–$70) |

| Bioavailability | Enhanced via sulfate salt | Slightly lower |

Levalbuterol Tartrate vs. This compound

Levalbuterol, the (R)-enantiomer of albuterol, is marketed as Xopenex. Unlike racemic this compound, it avoids the (S)-enantiomer, which may contribute to adverse effects like tachycardia .

- Efficacy : Levalbuterol shows similar bronchodilatory effects but with a 50% lower dose (e.g., 0.63 mg vs. 1.25 mg this compound) .

- Safety : Some studies report fewer side effects (e.g., tremors, hypokalemia) with levalbuterol, though evidence is mixed .

- Cost : Levalbuterol is significantly more expensive than generic this compound .

Combination Therapies

Ipratropium Bromide + this compound

This combination (e.g., Combivent Respimat) is superior to albuterol alone in COPD:

- FEV₁ Improvement : Peak FEV₁ increased by 25% vs. 15% with albuterol base alone .

- Duration : Effects persist up to 6 hours post-inhalation .

Table 2: Combination vs. Monotherapy in COPD

| Parameter | Ipratropium + this compound | Albuterol Base Alone |

|---|---|---|

| Peak FEV₁ Increase | 25% | 15% |

| Onset (Minutes) | 15 | 15 |

| Adverse Events | Similar incidence | Similar incidence |

Propellant Formulations

Transition from chlorofluorocarbon (CFC) to HFA propellants altered aerosol performance:

- Fine-Particle Dose : HFA-albuterol sulfate (e.g., Airomir) delivers 30–40% higher fine-particle mass vs. CFC formulations, improving lung deposition .

- Device Compatibility : Large-volume holding chambers (e.g., Volumatic) optimize HFA-albuterol delivery vs. small-volume chambers .

Pharmacokinetic and Metabolic Differences

- Sulfation Efficiency : (-)-Albuterol is sulfated 7.8-fold more efficiently than (+)-albuterol, affecting systemic exposure .

- Metabolites : Albuterol 4'-O-sulfate is the primary metabolite, excreted renally .

- Cardiovascular Effects : Both this compound and base reduce serum potassium (↓0.6–1.0 mEq/L) and increase heart rate (↑10–15 bpm), comparable to epinephrine .

Market and Cost Analysis

This compound dominates the global market due to generic availability and lower cost (e.g., $0.50–$1.00 per dose vs. $2.00–$3.00 for levalbuterol) . Regional price variations exist:

- North America: $30–$60 per inhaler .

- Europe : €20–€50 .

Biological Activity

Albuterol sulfate, a short-acting β2-adrenergic agonist, is primarily used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and potential adverse effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

This compound acts predominantly on the β2-adrenergic receptors in bronchial smooth muscle, leading to bronchodilation. This action is crucial for alleviating symptoms of bronchospasm associated with asthma and COPD. Additionally, albuterol inhibits the release of immediate hypersensitivity mediators from mast cells, which contributes to its anti-inflammatory effects .

Key Actions:

- Bronchodilation: Relaxes bronchial smooth muscle.

- Inhibition of Inflammatory Mediators: Reduces release from mast cells.

- Minimal Cardiac Effects: While it can affect β1-adrenergic receptors, the impact on heart rate is negligible compared to its effects on β2 receptors .

Pharmacokinetics

This compound exhibits rapid absorption and onset of action. The pharmacokinetic profile indicates a peak effect typically observed within 30 minutes to 1 hour post-administration. The drug's half-life is approximately 3 to 6 hours, allowing for multiple doses throughout the day .

| Parameter | Value |

|---|---|

| Onset of Action | 15-30 minutes |

| Peak Effect | 30-60 minutes |

| Half-Life | 3-6 hours |

| Duration of Action | 4-6 hours |

Clinical Efficacy

This compound has been extensively studied for its efficacy in improving lung function in patients with asthma and COPD. A notable study demonstrated that a combination therapy of albuterol with ipratropium bromide resulted in significantly greater improvements in forced expiratory volume in one second (FEV1) compared to albuterol alone .

Case Study: Takotsubo Cardiomyopathy

A case report highlighted a potential adverse effect associated with excessive use of albuterol. A 78-year-old woman developed Takotsubo cardiomyopathy after using her albuterol inhaler excessively over two days. This case emphasizes the importance of monitoring usage patterns in patients with chronic respiratory conditions .

Adverse Effects

While albuterol is generally well-tolerated, overuse can lead to significant side effects including:

- Tachycardia: Increased heart rate due to β1 receptor stimulation.

- Muscle Tremors: Commonly observed due to non-specific β2 receptor activation.

- Hypokalemia: Low potassium levels can occur with high doses .

A study found that patients who overused albuterol reported higher rates of asthma-related symptoms and had poorer control over their condition compared to expected users .

Research Findings

Recent studies have explored the differential effects of albuterol isomers on immune responses. (R)-albuterol has been shown to decrease levels of inflammatory cytokines such as IL-2 and IL-13 in activated T cells, whereas (S)-albuterol does not exhibit similar anti-inflammatory properties . This distinction highlights the importance of understanding the specific biological activities associated with each isomer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.